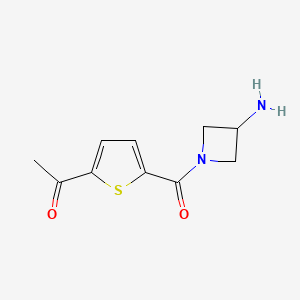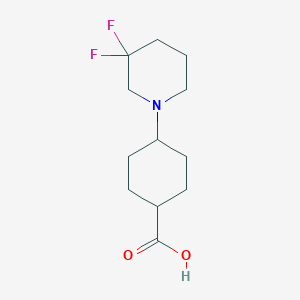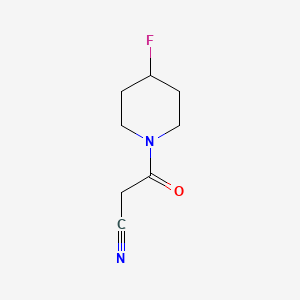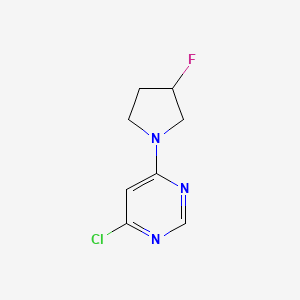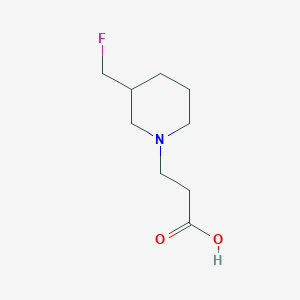
2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel FLAP Inhibitor Synthesis
2-[4-(3-{(1R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide, a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, demonstrates significant pharmacokinetics properties. Its synthesis involves a key chiral intermediate, leading to a highly efficient production process with excellent yield and isotopic enrichment, highlighting its potential in drug discovery and pharmacology (Latli et al., 2015).
Advancements in 3-Aminooxetane Synthesis
The development of structurally diverse 3-aminooxetanes is facilitated by the reactivity of oxetan-3-tert-butylsulfinimine and corresponding sulfinylaziridine. This approach signifies the oxetane ring's utility as a bioisostere, offering a convenient pathway for the preparation of 3-aminooxetanes, which are valuable in medicinal chemistry for their bioisosteric properties with the geminal dimethyl group and the carbonyl group (Hamzik & Brubaker, 2010).
Potential in Heterocycle Synthesis
The synthesis of dimethyl 2-[(Z)-3-amino-1-oxo-1-(substituted)but-2-en-2-yl]fumarates, through a process involving N,N-dimethylacetamide dimethyl acetal (DMADMA), presents a novel method for generating polysubstituted butadienes. These compounds serve as potential intermediates for the metal-free preparation of various five- and six-membered heterocycles, demonstrating the chemical's versatility in organic synthesis and the potential for discovering new therapeutic agents (Šinkovec et al., 2016).
Exploration in Organic Fillers and Biopolymer Enhancement
The reaction of 5-aminouracil with ethyl cyanoacetate under microwave irradiation, followed by the reactivity with DMF-DMA, yields compounds with significant potential as organic fillers for bagasse cellulose fibers. This study not only advances the synthesis of novel organic materials but also contributes to the development of biopolymers with enhanced mechanical properties and biological evaluation, showcasing the compound's utility in materials science (Fahim & Abu-El Magd, 2021).
Role in Complexation Studies with Metal Ions
Research into the complexation of Nd(3+) ions with amine-functionalized ligands, including variations of N,N-dimethylacetamide, reveals the ability of these ligands to act as tridentate agents, forming strong complexes with metal ions. This insight is valuable for the field of coordination chemistry, particularly in the design of new materials and catalysts with specific metal ion affinities (Dau et al., 2016).
Propriétés
IUPAC Name |
2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)6(10)3-7(8)4-11-5-7/h3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZUVBAZMQRYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1(COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide | |
CAS RN |
1613238-80-4 | |
| Record name | 2-(3-aminooxetan-3-yl)-N,N-dimethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



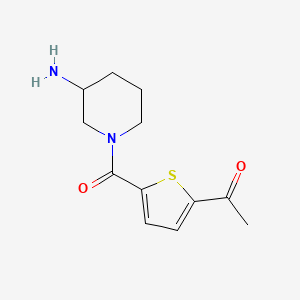
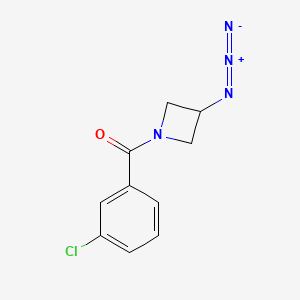
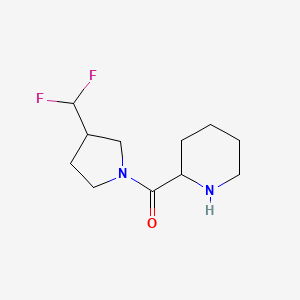
![6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1489212.png)
![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)
